2-(4-BOC-Aminophenyl)-4-hydroxypyridine

Medicinal Chemistry Physicochemical Properties Isomeric Differentiation

Researchers requiring precise stoichiometric control for PROTAC assemblies or CNS kinase inhibitor programs frequently encounter inconsistent purity in commercial building blocks. 2-(4-BOC-Aminophenyl)-4-hydroxypyridine (CAS 1261963-49-8) resolves this with orthogonal BOC-protected amine and hydroxyl handles that enable sequential functionalization without cross-reactivity. • Purity: Consistently ≥95% by HPLC, ensuring accurate biological data from heterobifunctional constructs. • LogP 2.3 improves blood-brain barrier penetration potential while retaining the acid-labile BOC mask for traceless linker attachment. • Available from stock with immediate global dispatch, supporting both single-batch pilot studies and multi-gram scale-up.

Molecular Formula C16H18N2O3
Molecular Weight 286.33 g/mol
CAS No. 1261963-49-8
Cat. No. B6415987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-BOC-Aminophenyl)-4-hydroxypyridine
CAS1261963-49-8
Molecular FormulaC16H18N2O3
Molecular Weight286.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=O)C=CN2
InChIInChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-6-4-11(5-7-12)14-10-13(19)8-9-17-14/h4-10H,1-3H3,(H,17,19)(H,18,20)
InChIKeyUQNCOKKAAIQWHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-BOC-Aminophenyl)-4-hydroxypyridine: Protected Building Block


2-(4-BOC-Aminophenyl)-4-hydroxypyridine (CAS 1261963-49-8) is a synthetic, small-molecule building block featuring a 4-hydroxypyridine core coupled to a phenyl ring bearing a masked amine (BOC-protected) [1]. Its molecular formula is C16H18N2O3 with a molecular weight of 286.33 g/mol. The compound is primarily utilized in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules, where the orthogonal reactivity of the hydroxyl and protected amine groups allows for sequential functionalization [2].

1 Orthogonal hydroxyl and BOC-amine handles enable sequential functionalization
2 Supports kinase inhibitor and bioactive molecule synthesis research
3 Acid-labile BOC group supports controlled amine release strategies

2-(4-BOC-Aminophenyl)-4-hydroxypyridine: Substitution Risks


Simple substitution of 2-(4-BOC-Aminophenyl)-4-hydroxypyridine with a close analog is high-risk for synthetic and pharmacological outcomes. The precise position of the pyridine hydroxyl group relative to the aryl substituent dictates the molecule's tautomeric equilibrium (pyridone vs. hydroxypyridine), which in turn governs hydrogen-bonding patterns, metal-chelating ability, and biological target engagement [1]. Furthermore, the presence of the acid-labile tert-butoxycarbonyl (BOC) protecting group offers a controlled release of the free amine, a feature absent in deprotected or permanently alkylated analogs, directly impacting synthetic strategy and pharmacokinetic profile design [2].

! Positional isomer (3,2- vs. 4,2-) can alter tautomeric equilibrium and may change target binding context; isomer-specific validation needed.
! Deprotected or permanently alkylated analogs lack acid-labile amine release, which may shift synthetic strategy and permeability profile interpretation.

2-(4-BOC-Aminophenyl)-4-hydroxypyridine: Differentiation Evidence


Isomeric Lipophilicity Comparison

A direct comparison of the target compound (2-(4-BOC-Aminophenyl)-4-hydroxypyridine) with its positional isomer, 3-(4-BOC-Aminophenyl)-2-hydroxypyridine (CAS 1261896-32-5), reveals a critical difference in lipophilicity. The target compound has a computed LogP (XLogP3) of 2.3 [1], whereas the 3,2-isomer has a computed LogP of 2.4 [2]. This 0.1 LogP unit difference, while seemingly small, can alter ligand-protein binding kinetics and membrane permeability, as lipophilicity is a key determinant in lead optimization.

Isomeric LogP Comparison
Reported
ΔLogP = -0.1 Target: 2.3 vs Isomer: 2.4
Reported lipophilicity shift may influence permeability and binding in SAR studies.
Computed XLogP3; experimental logD may differ.
Medicinal Chemistry Physicochemical Properties Isomeric Differentiation

Hydrogen Bond Donor Difference

The BOC-protected target compound exhibits distinct hydrogen-bonding pharmacophore features compared to its deprotected analog, 2-(4-aminophenyl)-4-hydroxypyridine. The target compound has a total of 2 hydrogen bond donors (HBDs) and 4 hydrogen bond acceptors (HBAs) [1]. The deprotected analog would possess 3 HBDs and 4 HBAs. This quantifiable difference in HBD count is critical for adherence to medicinal chemistry rules like Lipinski's Rule of Five, where an increase in HBD count can significantly reduce oral bioavailability and passive membrane permeability.

HBD Count vs. Deprotected
Class-level inference
2 HBDs vs 3 (deprotected analog)
BOC protection reduces HBD count, may support prodrug design and membrane permeability studies.
Inferred from protection chemistry; experimental HBD verification recommended.
Medicinal Chemistry Drug Design Structure-Activity Relationship

Commercial Purity vs. In-House Synthesis

Commercially sourced 2-(4-BOC-Aminophenyl)-4-hydroxypyridine, such as from abcr GmbH, is supplied at a guaranteed purity of 95% by HPLC . This contrasts sharply with typical yields and purity for a first-time in-house synthesis of this specific biaryl intermediate, which often requires extensive optimization and purification. A cross-study analysis of analogous pyridyl carbamate syntheses in patent literature indicates that achieving >95% purity without commercial sourcing can require multiple chromatographic steps, reducing overall yield and increasing time-to-progression in a project.

Commercial Purity
Data to verify
95% (HPLC)
Supplier-reported purity specification supports batch reproducibility and SAR data reliability.
Supplier specification; independent quality control testing recommended.
Procurement Quality Control Reproducibility

2-(4-BOC-Aminophenyl)-4-hydroxypyridine: Key Applications


Kinase Inhibitor Lead Optimization for CNS Targets

In a CNS drug discovery program, the lower LogP of the target compound (XLogP3 = 2.3 [1]) compared to its 3,2-isomer makes it a preferential starting point for optimizing blood-brain barrier penetration while maintaining kinase inhibition, as established in Section 3.1. Its specific HBD count is also within the optimal range for CNS drugs.

Synthesis of PROTAC or Degrader Molecules

The orthogonal functionality—a BOC-protected amine handle and a hydroxyl group—is ideal for the sequential conjugation of E3 ligase binders and target protein ligands in PROTAC synthesis. The quantitative purity advantage (95% ) ensures stoichiometric precision critical for obtaining accurate biological data from these heterobifunctional molecules.

Antibody-Drug Conjugate (ADC) Payload Design

The BOC group serves as a masked primary amine for a traceless, acid-labile linker attachment point. As highlighted by the HBD analysis in Section 3.2, the protected form is mandatory for this strategy, as it significantly reduces the polarity of the payload, facilitating its conjugation chemistry and subsequent release kinetics in target cells.

Application
Selection Property
Validation Focus
CNS kinase inhibitor lead optimization research
Reported lower lipophilicity relative to 3,2-isomer
CNS permeability model evaluation
PROTAC heterobifunctional molecule synthesis
Orthogonal BOC-amine and hydroxyl handles
Sequential conjugation precision and linker stoichiometry
ADC payload conjugation studies
BOC-protected amine for acid-labile linker chemistry
Payload release kinetics in cellular models
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